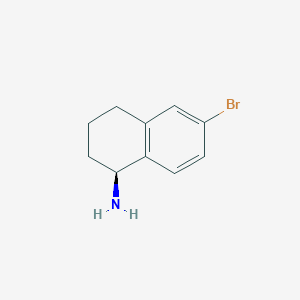

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

-(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine, commonly referred to as S-BTHA, is a synthetic compound typically used in scientific research. It is a derivative of tetrahydronaphthalene, and is an important building block for the development of drug molecules and other synthetic compounds. S-BTHA is a versatile compound with a range of applications and can be used in the synthesis of many different compounds.

Scientific Research Applications

Synthetic Intermediates for Bioactive Compounds

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine serves as an important synthetic intermediate in the creation of bioactive compounds. Its derivatives, obtained through acylation and subsequent reduction processes, play a crucial role in synthesizing various aminonaphthyl alcohols, predominantly in cis-form. These intermediates are pivotal for further chemical transformations, leading to compounds with potential biological activities (Men Wei-dong, 2013).

Building Blocks for Dopaminergic Compounds

This chemical has been utilized in synthesizing dopaminergic compounds, such as 5-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, highlighting its value as a building block in medicinal chemistry. The synthesis involves a series of reactions, including bromination and esterification, showcasing its versatility and utility in creating biologically active substances (Necla Öztaşkın et al., 2011).

Chiral Auxiliary in Asymmetric Synthesis

The compound has also been explored as a chiral auxiliary in asymmetric Reformatsky reactions. This application underlines its significance in stereochemical control during synthesis, which is essential for creating enantiomerically pure compounds. The chemoenzymatic approach used for its synthesis further demonstrates its adaptability in complex organic reactions (F. Orsini et al., 2005).

Conjugate Addition Reactions

The compound has been involved in conjugate addition reactions with indoles and pyrroles, leading to the synthesis of novel compounds with potential pharmacological properties. The bromo functionality of its derivatives facilitates further chemical modifications, such as Suzuki coupling, expanding its utility in synthetic organic chemistry (R. Malhotra et al., 2013).

Large-Scale Stereoselective Processes

It is integral to large-scale stereoselective processes, exemplifying its industrial relevance in producing compounds with high stereochemical purity. The described process highlights the efficiency and scalability of its synthesis, which is critical for pharmaceutical applications (Z. Han et al., 2007).

properties

IUPAC Name |

(1S)-6-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6,10H,1-3,12H2/t10-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGXAYOORBASGV-JTQLQIEISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C2=C(C1)C=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-1-[(t-Butoxy)carbonyl]-3-fluoropiperidine-4-carboxylic acid](/img/structure/B6361203.png)

![Benzyl (1S,4R)-2-azabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B6361231.png)